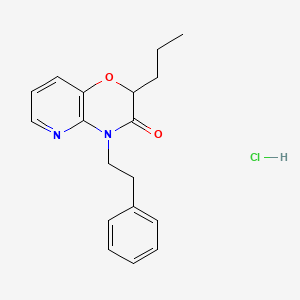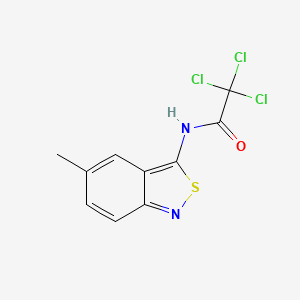
1-Cyclohexyl-3-hydroxy-1-methylpyrrolidinium bromide alpha-cyclopentylmandelate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AHR 481 is a compound that interacts with the aryl hydrocarbon receptor, a ligand-activated transcription factor involved in various biological processes This receptor plays a crucial role in regulating xenobiotic metabolism, cellular differentiation, and immune responses
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AHR 481 involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common reagents used in the synthesis include halogenated aromatic compounds and polyaromatic hydrocarbons. The reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to facilitate the desired chemical transformations .
Industrial Production Methods: Industrial production of AHR 481 involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions to ensure high yield and purity. Industrial methods may also involve the use of continuous flow reactors and advanced purification techniques to isolate AHR 481 from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: AHR 481 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of AHR 481 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to achieve optimal results .
Major Products Formed: The major products formed from the reactions of AHR 481 depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
AHR 481 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the aryl hydrocarbon receptor and its interactions with various ligands. In biology, AHR 481 is used to investigate the role of the aryl hydrocarbon receptor in cellular differentiation and immune responses .
In medicine, AHR 481 has potential therapeutic applications, particularly in cancer immunotherapy. By targeting the aryl hydrocarbon receptor, AHR 481 can modulate immune responses and enhance the efficacy of existing treatments . In industry, AHR 481 is used in the development of new materials and chemical processes, leveraging its unique chemical properties .
Mechanism of Action
The mechanism of action of AHR 481 involves its binding to the aryl hydrocarbon receptor, leading to the activation of this transcription factorThis interaction regulates the expression of genes involved in xenobiotic metabolism, immune responses, and cellular differentiation .
Comparison with Similar Compounds
AHR 481 is unique compared to other compounds that interact with the aryl hydrocarbon receptor due to its specific binding affinity and selectivity. Similar compounds include halogenated aromatic compounds, polyaromatic hydrocarbons, and beta-naphthoflavone. AHR 481 stands out due to its distinct chemical structure and enhanced biological activity .
Conclusion
AHR 481 is a compound of significant interest in scientific research due to its interactions with the aryl hydrocarbon receptor and its wide range of applications. Its unique chemical properties and mechanism of action make it a valuable tool in chemistry, biology, medicine, and industry. Further research into AHR 481 and its derivatives may lead to new therapeutic strategies and industrial applications.
Properties
CAS No. |
102584-64-5 |
|---|---|
Molecular Formula |
C24H36BrNO3 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(1-cyclohexyl-1-methylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide |
InChI |
InChI=1S/C24H36NO3.BrH/c1-25(21-14-6-3-7-15-21)17-16-22(18-25)28-23(26)24(27,20-12-8-9-13-20)19-10-4-2-5-11-19;/h2,4-5,10-11,20-22,27H,3,6-9,12-18H2,1H3;1H/q+1;/p-1 |
InChI Key |
VFVYPONLYZWJBN-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C4CCCCC4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



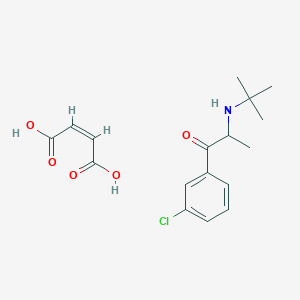
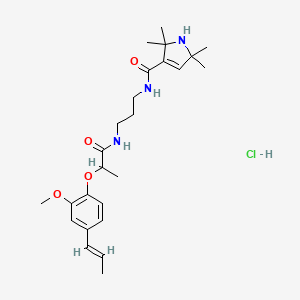
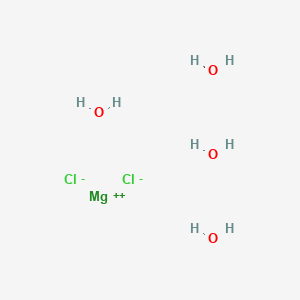

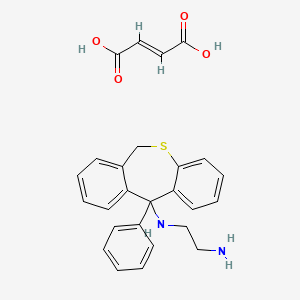
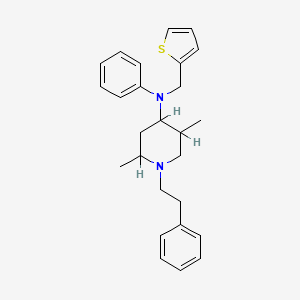
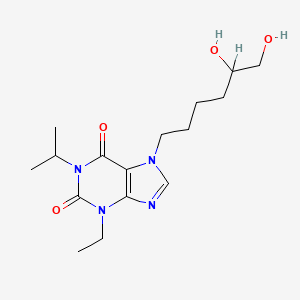
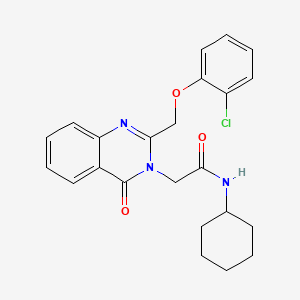
![1-[3-(dimethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12737814.png)

